molecular formula C28H33N3O B4338290 2-(1-adamantyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide

2-(1-adamantyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B4338290
M. Wt: 427.6 g/mol
InChI Key: LVZKOHSROFEFJQ-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide is a complex organic compound that features a unique structure combining adamantyl, naphthylmethyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the adamantyl group: This can be achieved through the alkylation of adamantane with appropriate reagents.

    Synthesis of the pyrazole ring: This involves the condensation of hydrazine with a 1,3-diketone, followed by functionalization to introduce the naphthylmethyl group.

    Coupling reactions: The final step involves coupling the adamantyl and pyrazolyl intermediates through an acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its rigid adamantyl group and aromatic naphthylmethyl group could impart desirable properties to polymers and other materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical features.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the naphthylmethyl group can enhance hydrophobic interactions. These combined effects can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-adamantyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]ethanol
  • 2-(1-adamantyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amine

Uniqueness

Compared to similar compounds, 2-(1-adamantyl)-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]acetamide stands out due to its acetamide linkage, which can influence its chemical reactivity and biological activity. The presence of the naphthylmethyl group also imparts unique electronic and steric properties that can enhance its interactions with biological targets.

Properties

IUPAC Name

2-(1-adamantyl)-N-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O/c1-18-27(29-26(32)16-28-13-20-10-21(14-28)12-22(11-20)15-28)19(2)31(30-18)17-24-8-5-7-23-6-3-4-9-25(23)24/h3-9,20-22H,10-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZKOHSROFEFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=O)CC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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